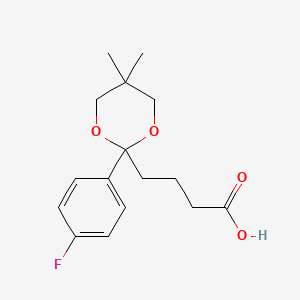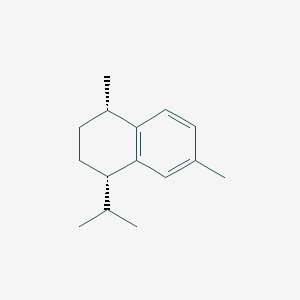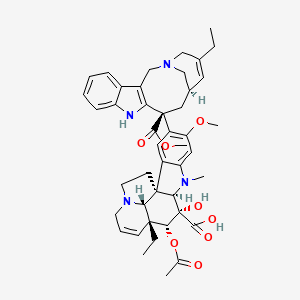
Paeonol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paeonol-d3 is a deuterated form of paeonol, a bioactive monomer extracted from the traditional Chinese medicinal herb Cortex Moutan. Paeonol is known for its wide range of pharmacological activities, including anti-inflammatory, antitumor, and cardiovascular protective effects . The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of paeonol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Paeonol-d3 can be synthesized through the deuteration of paeonol. The process involves the exchange of hydrogen atoms in paeonol with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where paeonol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. The purity of the final product is typically ensured through chromatographic techniques and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Paeonol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Paeonol-d3 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and bioavailability of paeonol.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of paeonol.
Industry: Employed in the development of new drugs and formulations
Mecanismo De Acción
Paeonol-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound also modulates signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to reduced inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Paeonol: The non-deuterated form with similar pharmacological activities.
Acetophenone: A structurally related compound with different pharmacological properties.
Hydroxyacetophenone: Another related compound with distinct biological activities
Uniqueness
Paeonol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Propiedades
Número CAS |
55712-78-2 |
|---|---|
Fórmula molecular |
C₉H₇D₃O₃ |
Peso molecular |
169.19 |
Sinónimos |
1-[2-Hydroxy-4-(methoxy-d3)phenyl]-ethanone; 2’-Hydroxy-4’-methoxy-acetophenone-d3; Peonol-d3; 1-(4-Methoxy-2-hydroxyphenyl)ethanone-d3; 2-Acetyl-5-methoxyphenol-d3; 2-Hydroxy-4-methoxyphenyl Methyl Ketone-d3; 2’-Hydroxy-4’-methoxyacetophenone-d3; 4- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





